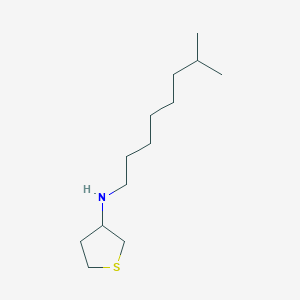

N-(7-methyloctyl)thiolan-3-amine

Description

Contextualization within Thiolane-Derived Amine Chemistry

The core of N-(7-methyloctyl)thiolan-3-amine is the thiolane ring, a saturated five-membered heterocycle containing a sulfur atom. Thiolane and its derivatives, also known as tetrahydrothiophenes, are recognized as "privileged structures" in medicinal chemistry. nih.govnih.gov The sulfur atom, with its available lone pairs of electrons, can engage in various non-covalent interactions, influencing a molecule's binding affinity to biological targets. The incorporation of an amine group at the 3-position introduces a basic center, capable of forming hydrogen bonds and salt bridges, which are crucial for molecular recognition processes in biological systems. The chemistry of thiolane-derived amines, therefore, represents a fertile ground for the synthesis of new chemical entities with potential therapeutic applications, ranging from antimicrobial to anticancer and anti-inflammatory agents. nih.govnih.gov

Rationale for Investigating N-Substituted Thiolan-3-amine (B18485) Analogues

The investigation into N-substituted analogues of thiolan-3-amine is driven by the principles of structure-activity relationship (SAR) studies. The nitrogen atom of the amine group serves as a convenient point for chemical modification, allowing for the systematic exploration of how different substituents impact a compound's physicochemical properties and biological activity.

Lipophilicity: The octyl chain dramatically increases the compound's affinity for nonpolar environments, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Steric Bulk: The size and shape of the substituent can dictate the molecule's ability to fit into a specific binding site, thereby influencing its selectivity for a particular biological target.

By synthesizing and evaluating a series of N-substituted thiolan-3-amine analogues with varying alkyl or aryl groups, researchers can systematically probe these effects and optimize the molecule for a desired biological outcome.

Scope and Objectives of Academic Research on this compound

While specific research objectives for this compound are not detailed in available literature, the general scope of such an investigation would likely encompass several key areas:

Synthesis and Characterization: The primary objective would be the development of an efficient and scalable synthetic route to produce this compound and a library of related analogues. This would be followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compounds.

Biological Screening: A crucial aspect of the research would involve screening the compound and its analogues against a panel of biological targets. Given the broad therapeutic potential of nitrogen and sulfur-containing heterocycles, this could include assays for antibacterial, antifungal, antiviral, anticancer, or anti-inflammatory activity. nih.gov

Structure-Activity Relationship (SAR) Elucidation: By comparing the biological activity of different analogues, researchers would aim to establish clear SAR trends. For instance, they might investigate how the length, branching, or introduction of other functional groups on the N-substituent affects potency and selectivity.

Computational Modeling: Molecular modeling and computational studies could be employed to understand the observed SAR at a molecular level. Docking studies could predict how these compounds bind to specific protein targets, providing insights for the rational design of more potent and selective derivatives.

The overarching goal of such academic research would be to identify novel lead compounds with promising therapeutic potential and to contribute to the fundamental understanding of the chemical biology of thiolane-derived amines.

Structure

3D Structure

Properties

Molecular Formula |

C13H27NS |

|---|---|

Molecular Weight |

229.43 g/mol |

IUPAC Name |

N-(7-methyloctyl)thiolan-3-amine |

InChI |

InChI=1S/C13H27NS/c1-12(2)7-5-3-4-6-9-14-13-8-10-15-11-13/h12-14H,3-11H2,1-2H3 |

InChI Key |

ZVEVPQJUHYLPMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCNC1CCSC1 |

Origin of Product |

United States |

Spectroscopic and Stereochemical Characterization of N 7 Methyloctyl Thiolan 3 Amine

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the molecular structure of N-(7-methyloctyl)thiolan-3-amine relies on the synergistic use of several spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, mass spectrometry (MS) confirms the molecular weight and fragmentation pattern, and vibrational spectroscopy (IR and Raman) identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial data.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the 7-methyloctyl chain and the thiolane ring. The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. openstax.org Protons on the carbon adjacent to the nitrogen atom are expected to be deshielded and resonate at a downfield chemical shift. openstax.org The protons of the thiolane ring would exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data by providing the number of unique carbon environments. The carbons directly bonded to the nitrogen and sulfur atoms will be deshielded and appear at lower field. The chemical shifts of the carbons in the 7-methyloctyl group would be characteristic of a branched alkyl chain.

Predicted NMR Data for this compound:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Thiolane C2-H | 2.8 - 3.2 (m) | 35 - 40 |

| Thiolane C3-H (chiral center) | 3.0 - 3.4 (m) | 55 - 60 |

| Thiolane C4-H | 2.0 - 2.4 (m) | 30 - 35 |

| Thiolane C5-H | 2.7 - 3.1 (m) | 38 - 43 |

| N-H | 1.0 - 3.0 (br s) | - |

| N-CH₂-(CH₂)₆- | 2.5 - 2.9 (t) | 45 - 50 |

| -(CH₂)₅-CH(CH₃)₂ | 1.2 - 1.6 (m) | 25 - 40 |

| -CH(CH₃)₂ | 1.5 - 1.8 (m) | 28 - 33 |

| -CH(CH₃)₂ | 0.8 - 0.9 (d) | 22 - 25 |

Note: This is a predicted data table. Actual experimental values may vary.

Mass Spectrometry (MS) Applications

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₂₇NS), the molecular weight is 229.43 g/mol . bldpharm.com

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 229. A key feature in the mass spectra of amines is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. openstax.org The fragmentation of aliphatic amines is often dominated by α-cleavage, leading to the formation of a stable iminium ion. For this compound, cleavage of the C-C bond adjacent to the nitrogen on the octyl chain or within the thiolane ring would be expected.

Predicted Major Fragments in the Mass Spectrum:

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 229 | [C₁₃H₂₇NS]⁺ | Molecular Ion |

| 114 | [C₅H₁₀NS]⁺ | α-cleavage at the N-octyl bond |

| 86 | [C₄H₈N]⁺ | Cleavage of the thiolane ring |

Note: This is a predicted data table. Actual fragmentation will depend on ionization conditions.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: As a secondary amine, this compound is expected to exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. openstax.org This band is typically weaker and sharper than the O-H stretch of alcohols. openstax.org Other significant absorptions would include C-H stretching vibrations around 2850-2960 cm⁻¹, an N-H bending vibration near 1500 cm⁻¹, and C-N stretching in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the C-S bond vibrations in the thiolane ring, which are often weak in the IR spectrum.

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak to Medium, Sharp |

| C-H Stretch (alkyl) | 2850 - 2960 | Strong |

| N-H Bend | 1550 - 1650 | Variable |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

| C-S Stretch | 600 - 700 | Weak |

Note: This is a predicted data table based on general functional group frequencies.

Chiroptical Spectroscopy for Absolute Configuration Determination

Given the presence of a chiral center at the C3 position of the thiolane ring, this compound can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of the molecule. As of this writing, specific experimental chiroptical data for this compound are not publicly available. The following sections describe the theoretical application of these methods.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, a plot of ellipticity versus wavelength, provides information about the stereochemical environment of the chromophores. For this compound, the relevant chromophores are the C-N and C-S bonds. The sign and magnitude of the Cotton effects in the CD spectrum could be correlated with the (R) or (S) configuration at the chiral center, often through comparison with structurally related compounds of known absolute configuration or with quantum chemical calculations.

Optical Rotatory Dispersion (ORD) Studies

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays Cotton effects in the regions of absorption of the chromophores. The shape of the ORD curve, particularly the sign of the Cotton effect, is characteristic of the absolute configuration of the molecule. For this compound, the ORD curve would be influenced by the electronic transitions associated with the amine and thioether functionalities. Similar to CD spectroscopy, the interpretation of ORD data to assign the absolute configuration would likely require comparison with reference compounds or theoretical models. The solvent can have a significant effect on the ORD spectra of amino compounds, a factor that must be considered in any experimental study. nih.gov

Conformational Analysis and Dynamic Stereochemistry

Thiolane Ring Inversion and Pucker Analysis

The five-membered thiolane ring is not planar and exists in a continuous series of puckered conformations to relieve torsional strain. These conformations can be described by the Cremer-Pople puckering parameters, which define the degree and type of puckering. The two most common conformations for a five-membered ring are the envelope (or twist) and half-chair (or bend) forms.

The thiolane ring undergoes a dynamic process of pseudorotation, where the pucker travels around the ring, interconverting various envelope and half-chair conformations. This process is typically associated with a low energy barrier. In substituted thiolanes, the substituents will preferentially occupy positions that minimize steric interactions. For a 3-substituted thiolane like this compound, the bulky N-(7-methyloctyl)amino group can exist in either an axial or an equatorial position relative to the mean plane of the ring.

The equilibrium between the axial and equatorial conformers is dictated by the steric bulk of the substituent. Generally, bulky groups favor the equatorial position to minimize 1,3-diaxial interactions. In the case of this compound, a significant preference for the equatorial conformer is expected.

Table 1: Hypothetical Conformational Energies for Thiolane Ring Pucker in this compound

| Conformation | Substituent Position | Relative Energy (kcal/mol) | Puckering Amplitude (Q) | Phase Angle (φ) |

| Envelope | Equatorial | 0.0 | 0.4 Å | 90° |

| Half-Chair | Equatorial | 0.2 | 0.4 Å | 0° |

| Envelope | Axial | 2.5 | 0.4 Å | 270° |

| Half-Chair | Axial | 2.8 | 0.4 Å | 180° |

Note: These values are illustrative and based on theoretical calculations for similar substituted five-membered rings. The actual values for this compound may vary.

The energy barrier for the ring inversion (equatorial to axial) would be significantly higher than for pseudorotation between the equatorial forms. This barrier is influenced by the need for the bulky substituent to pass through a higher energy, more sterically hindered transition state.

Rotameric Preferences of the 7-Methyloctyl Chain

The 7-methyloctyl chain attached to the nitrogen atom possesses multiple rotatable single bonds, leading to a large number of possible conformations. The relative orientation of the atoms along these bonds can be described by dihedral angles. The most stable conformations will seek to minimize steric strain by adopting staggered arrangements (anti or gauche) around the C-C and C-N bonds.

The most significant rotational barriers will be associated with the bonds closest to the thiolane ring, specifically the C3-N and N-C1' bonds (where C1' is the first carbon of the octyl chain). Rotation around the C3-N bond will determine the initial trajectory of the alkyl chain relative to the ring.

Table 2: Hypothetical Torsional Energy Profile for Key Dihedral Angles in this compound

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) |

| H-C3-N-C1' | Staggered (anti) | 0.0 |

| H-C3-N-C1' | Eclipsed | 3.5 |

| C3-N-C1'-C2' | Staggered (anti) | 0.0 |

| C3-N-C1'-C2' | Staggered (gauche) | 0.9 |

| C3-N-C1'-C2' | Eclipsed | 4.0 |

| C6'-C7'-C(CH3)2 | Staggered | 0.0 |

| C6'-C7'-C(CH3)2 | Eclipsed | 4.5 |

Note: These values are generalized from standard torsional potentials for alkanes and amines and are intended to be illustrative.

The interplay between the thiolane ring pucker and the rotameric state of the 7-methyloctyl chain would likely result in a complex potential energy surface with multiple local minima. Computational modeling, such as density functional theory (DFT) calculations, would be necessary to accurately map this surface and identify the global minimum energy conformation.

Computational Chemistry and Molecular Modeling of N 7 Methyloctyl Thiolan 3 Amine

Quantum Mechanical (QM) Investigations

Quantum mechanical calculations offer a fundamental understanding of a molecule's electronic structure, which governs its reactivity and spectroscopic properties. These methods solve the Schrödinger equation for a given atomic arrangement to determine the energy and wave function of the system.

The electronic structure of N-(7-methyloctyl)thiolan-3-amine can be investigated using methods like Density Functional Theory (DFT). From these calculations, a variety of reactivity descriptors can be derived. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Other important descriptors include the electrostatic potential (ESP) mapped onto the electron density surface, which identifies regions of positive and negative potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atom of the amine group and the sulfur atom in the thiolan ring would be of particular interest. interchim.fr The amine group is generally nucleophilic, while the sulfur atom can also participate in various interactions. rsc.org

Illustrative Quantum Mechanical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | 2.1 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 8.6 eV | Suggests high kinetic stability |

| Dipole Moment | 1.8 D | Indicates moderate polarity |

| ESP Minimum (on N) | -45 kcal/mol | Likely site for electrophilic attack or hydrogen bonding |

This table presents hypothetical data to illustrate the output of QM calculations.

The structural flexibility of the 7-methyloctyl chain and the puckering of the thiolan ring mean that this compound can exist in numerous conformations. researchgate.net Quantum mechanical methods can be used to calculate the relative energies of these different conformers to identify the most stable structures. A thorough conformational search, followed by geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G(d)), would reveal the global minimum energy structure and a set of low-energy conformers.

The stability of different isomers, such as the cis and trans isomers arising from the substitution pattern on the thiolan ring, can also be determined. The energy difference between these isomers provides insight into their relative populations at thermal equilibrium.

Illustrative Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Global Minimum (extended alkyl chain, equatorial amine) | 0.00 |

| 2 | Folded alkyl chain, equatorial amine | +1.25 |

| 3 | Extended alkyl chain, axial amine | +2.50 |

This table presents hypothetical data to illustrate the output of conformational analysis.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM methods are powerful for static structures, molecular dynamics simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. mdpi.com

The behavior of this compound in a biological environment or in a reaction medium is critically dependent on its interactions with solvent molecules. MD simulations using explicit solvation models, where individual solvent molecules (e.g., water) are included in the simulation box, can provide a detailed picture of these interactions.

By analyzing the radial distribution functions (RDFs) between atoms of the solute and solvent, one can quantify the structure of the solvation shells. For example, the RDF between the amine nitrogen and water oxygen atoms would reveal the extent and geometry of hydrogen bonding. The long 7-methyloctyl chain is hydrophobic and would be expected to influence the local water structure, promoting hydrophobic collapse in aqueous solution.

In Silico Structure-Activity Relationship (SAR) Methodologies Applied to this compound Analogues

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. In silico SAR methodologies use computational models to predict the activity of novel compounds, guiding the design of more potent and selective molecules.

For this compound, a hypothetical SAR study would involve generating a library of analogues by systematically modifying its structure. Modifications could include:

Varying the length and branching of the alkyl chain.

Changing the position of the amine group on the thiolan ring.

Introducing substituents on the thiolan ring.

Replacing the sulfur atom with other heteroatoms.

Quantitative Structure-Activity Relationship (QSAR) models could then be developed by calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices, 3D descriptors) for each analogue and correlating them with their (hypothetical) biological activity using statistical methods like multiple linear regression or machine learning algorithms. Such models can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Thiolan |

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity. For a molecule like this compound, a QSAR study would typically involve the synthesis and biological testing of a series of related compounds, where the thiolan ring, the position of the amine group, or the length and branching of the N-alkyl chain are systematically modified.

The process would involve the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.

Geometrical descriptors: Based on the 3D structure, including molecular size and shape.

Physicochemical descriptors: Such as lipophilicity (logP), molar refractivity, and polar surface area.

Electronic descriptors: Quantifying the electronic properties, such as partial charges on atoms and dipole moments.

Once these descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression, partial least squares, or more advanced machine learning algorithms to find a correlation between a subset of these descriptors and the observed biological activity. While no specific QSAR models for this compound have been published, research on other substituted amines and sulfur-containing heterocycles has demonstrated the utility of this approach. For instance, QSAR studies on other classes of compounds often reveal the importance of steric and lipophilic parameters for biological activity.

Table 1: Hypothetical Descriptors for a QSAR Study of this compound Analogs

| Descriptor Type | Example Descriptor | Potential Relevance |

| Lipophilicity | LogP | Membrane permeability and interaction with hydrophobic pockets in proteins. |

| Steric | Molar Refractivity (MR) | Influence of molecular size on binding to a target site. |

| Electronic | Amine pKa | Role of ionization state in receptor interaction. |

| Topological | Wiener Index | Relationship between molecular branching and activity. |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For this compound, a potential pharmacophore model could be generated based on its structure and the structures of other molecules known to bind to the same target. The key features would likely include:

A hydrogen bond donor from the secondary amine.

A positive ionizable feature at the protonated amine.

A hydrophobic region corresponding to the 7-methyloctyl chain.

Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify other molecules that match the pharmacophore and are therefore likely to be active. This is a powerful tool in the early stages of drug discovery for identifying novel chemical scaffolds. While no specific pharmacophore models for targets of this compound are available, studies on other classes of molecules have successfully used this approach to discover new active compounds. nih.gov

Machine Learning and Artificial Intelligence in Chemical Space Exploration

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of computational chemistry by enabling the exploration of vast chemical spaces. researchgate.net Chemical space is the immense collection of all possible molecules. ML models, particularly deep neural networks, can be trained on large datasets of known molecules and their properties to predict the properties of new, un-synthesized molecules with high accuracy. researchgate.net

In the context of this compound, ML could be applied in several ways:

Property Prediction: An ML model could be trained to predict various physicochemical and biological properties of analogs of this compound, guiding the selection of the most promising candidates for synthesis.

Generative Models: Generative ML models could be used to design novel molecules that are structurally similar to this compound but have improved properties. These models can learn the underlying patterns in a set of molecules and generate new ones with desired characteristics.

Reaction Prediction: ML models can also predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes to this compound and its derivatives.

The application of ML in this area is a rapidly growing field, with the potential to significantly accelerate the discovery of new molecules with tailored functions. researchgate.netresearchgate.net

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule, typically a protein (the receptor). nih.gov This method is crucial for understanding the molecular basis of a ligand's biological activity and for structure-based drug design.

To perform a molecular docking study of this compound, a three-dimensional structure of the target protein is required. This structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or it can be predicted using homology modeling.

The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. The results of a docking study can provide detailed insights into the specific interactions between the ligand and the protein, such as:

Hydrogen bonds: For example, between the amine group of the ligand and amino acid residues in the protein.

Hydrophobic interactions: Between the 7-methyloctyl chain and nonpolar residues in the binding pocket.

While no specific molecular docking studies involving this compound have been published, the technique is widely used to study the interactions of small molecules with their biological targets. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Target

| Interaction Type | Potential Interacting Residue (Example) | Ligand Moiety Involved |

| Hydrogen Bond | Aspartic Acid | Secondary Amine (as donor) |

| Hydrophobic Interaction | Leucine, Valine, Isoleucine | 7-methyloctyl chain |

| Ionic Interaction | Glutamic Acid | Protonated Amine |

While direct computational studies on this compound are not readily found in the scientific literature, the array of available computational chemistry and molecular modeling tools provides a clear roadmap for its future investigation. QSAR, pharmacophore modeling, machine learning, and molecular docking are powerful in silico techniques that can be leveraged to understand its structure-activity relationships, identify potential biological targets, and design novel analogs with optimized properties. The application of these methods will be instrumental in unlocking the full potential of this and related chemical entities.

Advanced Research Avenues and Translational Potential for N 7 Methyloctyl Thiolan 3 Amine Derivatives

Development of Next-Generation Synthetic Strategies

The synthesis of N-substituted thiolan-3-amines, including the parent compound N-(7-methyloctyl)thiolan-3-amine, traditionally relies on multi-step batch processes. vulcanchem.com However, the future of synthesizing these molecules and their derivatives lies in the adoption of more efficient, sustainable, and automated technologies.

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a flask, offers significant advantages over traditional batch processing. rsc.org These benefits include superior heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput synthesis. rsc.orgethernet.edu.et For the synthesis of this compound derivatives, flow chemistry could be particularly advantageous. For instance, the N-alkylation of a thiolan-3-amine (B18485) core with a suitable 7-methyloctyl electrophile could be performed in a flow reactor to precisely control reaction conditions and minimize side products. Furthermore, multi-step sequences, such as the formation of the thiolan ring followed by amination and alkylation, could be "telescoped" into a continuous process, significantly reducing manual handling and purification steps. researchgate.netnih.gov The use of superheated solvents in a flow system could also dramatically accelerate reaction rates for key bond-forming steps. acs.org

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Difficult, requires process re-optimization | Straightforward by extending run time |

| Safety | Handling of large volumes of hazardous reagents | Small reaction volumes enhance safety |

| Process Control | Limited control over temperature and mixing | Precise control over reaction parameters |

| Reproducibility | Can be variable between batches | High reproducibility |

Rational Design of this compound Analogues for Enhanced Specificity

To improve the biological activity and selectivity of this compound, medicinal chemists can employ a range of rational design strategies. These approaches leverage an understanding of structure-activity relationships to create new molecules with optimized properties.

Bioisosterism involves substituting an atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or reducing toxicity. nih.gov For this compound, several bioisosteric replacements could be envisioned. The sulfur atom in the thiolan ring, for example, could be replaced with an oxygen (to give a tetrahydrofuran (B95107) analogue) or a nitrogen atom (to give a pyrrolidine (B122466) analogue) to probe the importance of the heteroatom for biological activity. The secondary amine linker could be replaced with bioisosteres such as an amide, ether, or a 1,2,3-triazole to alter the hydrogen bonding capacity and conformational flexibility of the molecule. nih.gov

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| Thiolan Ring (Sulfur) | Tetrahydrofuran Ring (Oxygen) | Modulate polarity and hydrogen bond accepting capacity. |

| Secondary Amine (-NH-) | Amide (-NH-CO-) | Introduce hydrogen bond donor/acceptor and conformational constraint. |

| Secondary Amine (-NH-) | 1,2,3-Triazole | Serve as a stable and polar amide surrogate. nih.gov |

| Isobutyl Group | Cyclopropyl or tert-butyl group | Fine-tune steric interactions and metabolic stability. |

Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular backbones (scaffolds) that can maintain the same biological activity as a known active compound. nih.govnih.govmdpi.com Starting from the this compound scaffold, one could search for novel heterocyclic systems that can present a similar three-dimensional arrangement of key pharmacophoric features. This could lead to the discovery of entirely new classes of compounds with improved properties, such as better patentability or reduced off-target effects. mdpi.com

Fragment-based design, in contrast, involves identifying small molecular fragments that bind to a biological target and then growing or combining them to create a more potent lead compound. If the biological target of this compound is known, one could deconstruct the molecule into its constituent fragments (the thiolan-3-amine and the 7-methyloctyl tail) and use techniques like X-ray crystallography or NMR to study their interactions with the target. This information could then guide the design of novel, more potent ligands.

Applications as Chemical Probes in Biological Systems

Derivatives of this compound can be designed as chemical probes to investigate biological pathways and identify molecular targets. By incorporating a reporter tag (such as a fluorescent dye or a biotin (B1667282) molecule) or a photoreactive group, these probes can be used to visualize the subcellular localization of their binding partners or to covalently label them for subsequent identification by proteomics. For example, an analogue of this compound could be synthesized with a terminal alkyne or azide (B81097) group on the alkyl chain. This "clickable" handle would allow for the facile attachment of a fluorescent reporter via copper-catalyzed azide-alkyne cycloaddition, enabling researchers to track the molecule's distribution in cells using fluorescence microscopy. Such tools would be invaluable for elucidating the mechanism of action of this class of compounds.

Integration of Omics Technologies for Mechanistic Insight

Scientific investigation into the specific molecular mechanisms of this compound using advanced omics technologies has not been documented in the available peer-reviewed literature. Consequently, there are no specific research findings to report on this topic.

Proteomics and Metabolomics Studies

There are no published proteomics or metabolomics studies that have characterized the global changes in protein and metabolite profiles in response to treatment with this compound.

Transcriptomics and Gene Expression Profiling

No studies detailing the use of transcriptomics or gene expression profiling to understand the effects of this compound on cellular or organismal gene expression have been found in the public scientific record.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(7-methyloctyl)thiolan-3-amine to ensure high yield and stereochemical fidelity?

- Methodological Answer :

- Alkylation of thiolan-3-amine : Use 7-methyloctyl halides (e.g., bromide or iodide) under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitor reaction progress via TLC or GC-MS to optimize reaction time and minimize byproducts .

- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or use preparative HPLC for high-purity isolation. Confirm stereochemistry via chiral HPLC or polarimetry .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the thiolan-3-amine core (e.g., δ ~3.2–3.5 ppm for the amine-adjacent protons) and the 7-methyloctyl chain (δ ~0.8–1.5 ppm for branched methyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₂₅NS) and fragmentation patterns .

- HPLC-PDA : Assess purity (>98%) with reverse-phase C18 columns and UV detection at 210–220 nm .

Q. How can researchers establish baseline biological activity profiles for this compound?

- Methodological Answer :

- Antimicrobial Screening : Use standardized MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, following protocols similar to those for bis(7-methyloctyl) phthalate .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and solvent systems) to isolate variables affecting activity .

- Metabolite Profiling : Use LC-MS/MS to rule out degradation products or impurities influencing results .

- Comparative Studies : Benchmark against structurally related compounds (e.g., 5-(trifluoromethyl)thiolan-3-amine) to identify structure-activity relationships (SAR) .

Q. How does alkyl chain branching (e.g., 7-methyloctyl vs. linear octyl) impact the compound’s solubility and membrane permeability?

- Methodological Answer :

- LogP Measurements : Determine octanol-water partition coefficients using shake-flask or chromatographic methods .

- MD Simulations : Model interactions with lipid bilayers to predict passive diffusion rates .

- In Vitro Permeability : Use Caco-2 cell monolayers to assess intestinal absorption potential .

Q. What enantioselective synthesis or separation methods are viable for this compound?

- Methodological Answer :

- Chiral Catalysis : Employ asymmetric alkylation with chiral ligands (e.g., BINOL-derived phosphines) to control stereochemistry at the thiolan-3-amine core .

- Chiral HPLC : Use columns with amylose- or cellulose-based stationary phases (e.g., Chiralpak AD-H) for resolution of enantiomers .

- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

Q. How can computational modeling guide the optimization of this compound for target-specific interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to hypothetical targets (e.g., GPCRs or ion channels) .

- QSAR Modeling : Corrogate experimental bioactivity data with molecular descriptors (e.g., topological polar surface area, H-bond donors) to predict novel derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 40–60°C. Monitor degradation via HPLC and identify breakdown products with LC-MS .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to establish stability profiles for formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.